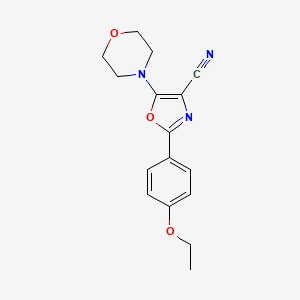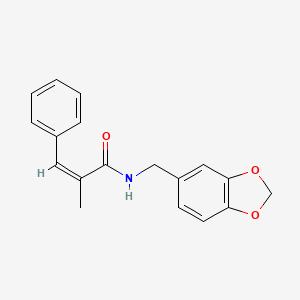
5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide, also known as Bromo-DMB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a derivative of benzamide and has a bromine atom attached to its 5th position. It is commonly used as a research tool in the study of certain biological processes, such as protein-protein interactions and enzyme activity.
作用机制
The mechanism of action of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide is not fully understood, but it is thought to work by binding to the target protein and disrupting its function. In the case of MDM2-p53 interaction, 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide binds to the MDM2 protein and prevents it from binding to p53, thereby allowing p53 to carry out its tumor suppressor function.
Biochemical and Physiological Effects:
5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been shown to have specific effects on the target proteins it interacts with. For example, inhibition of the MDM2-p53 interaction leads to an increase in p53 activity, which can induce cell cycle arrest and apoptosis in cancer cells. Inhibition of HDAC activity by 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide leads to an increase in histone acetylation, which can affect gene expression and cellular differentiation.
实验室实验的优点和局限性
One of the main advantages of using 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide in lab experiments is its specificity for certain target proteins, which allows for precise manipulation of biological processes. Additionally, 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide is relatively easy to synthesize and purify, making it an accessible research tool. However, one limitation of using 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide is its potential toxicity, which can affect experimental results. Additionally, the exact mechanism of action of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide is not fully understood, which can complicate interpretation of experimental results.
未来方向
There are several potential future directions for research involving 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide. One area of interest is the development of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide derivatives with improved specificity and potency for target proteins. Additionally, 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide could be used in combination with other drugs or therapies to enhance their efficacy. Another potential direction for research is the development of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide-based probes for imaging and diagnostic purposes. Finally, further research is needed to fully understand the mechanism of action of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide and its potential applications in various biological processes.
合成方法
The synthesis of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide involves several steps, starting with the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with 3,4-dimethylaniline to form the amide intermediate, which is subsequently brominated using N-bromosuccinimide. The final product is obtained by purification and isolation using column chromatography.
科学研究应用
5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been used in various scientific research applications, particularly in the study of protein-protein interactions. It has been shown to inhibit the interaction between the oncogenic protein MDM2 and the tumor suppressor protein p53, which is a promising target for cancer therapy. Additionally, 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been used as a tool to study the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
属性
IUPAC Name |
5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-10-4-6-13(8-11(10)2)18-16(19)14-9-12(17)5-7-15(14)20-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLOTNGXVMCNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5762296.png)

![3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762304.png)
![3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5762311.png)

![3-[2-(2-isopropoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5762328.png)
![N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)
![4-[(3,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5762332.png)
![N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5762344.png)


